molecular formula C11H12N2O2 B14960498 N-(cyanomethyl)-2-phenoxypropanamide

N-(cyanomethyl)-2-phenoxypropanamide

Cat. No.: B14960498
M. Wt: 204.22 g/mol
InChI Key: KUIBKMLPXVIJKW-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-phenoxypropanamide is a propanamide derivative featuring a phenoxy group at the second carbon of the propane backbone and a cyanomethyl substituent on the nitrogen atom. The phenoxy moiety contributes to lipophilicity, influencing solubility and membrane permeability .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(cyanomethyl)-2-phenoxypropanamide

InChI

InChI=1S/C11H12N2O2/c1-9(11(14)13-8-7-12)15-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,13,14)

InChI Key

KUIBKMLPXVIJKW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC#N)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-phenoxypropanamide typically involves the reaction of 2-phenoxypropanoic acid with cyanomethylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions include various heterocyclic compounds, amines, and nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

N-(cyanomethyl)-2-phenoxypropanamide has found applications in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of novel therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-phenoxypropanamide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among related propanamide derivatives include substituent type, position, and stereochemistry. Below is a comparative overview:

Compound Name (Example) Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Properties Evidence ID
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide 4-Cyanophenoxy, trifluoromethyl, hydroxy, R-configuration C₁₉H₁₄F₃N₃O₃ 411.35 Enhanced lipophilicity and stereospecific activity due to trifluoromethyl and cyano groups
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide Methoxymethyl, piperidinyl C₁₆H₂₄N₂O₂ 276.38 Increased solubility due to methoxy group; piperidinyl may enhance CNS penetration
(S)-2-Amino-N,N-dimethylpropanamide Amino, dimethyl C₅H₁₂N₂O 116.16 Chirality (S-configuration) influences biological activity; amino group raises toxicity concerns
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide 3-Fluorophenylamino, phenyl C₁₅H₁₅FN₂O 258.29 Fluorine enhances electronic interactions; phenyl groups may improve binding affinity
N-(2-Amino-4-fluorophenyl)-2-(cyclopropylmethoxy)propanamide Cyclopropylmethoxy, amino-fluorophenyl C₁₃H₁₇FN₂O₂ 252.28 Cyclopropylmethoxy improves metabolic stability; fluorophenyl aids in target specificity

Functional Group Impact on Physicochemical Properties

  • Trifluoromethyl (‑CF₃) groups () significantly enhance lipophilicity and resistance to enzymatic degradation, but may reduce aqueous solubility .
  • Aromatic and Heterocyclic Moieties: Phenoxy groups () contribute to π-π stacking interactions in biological targets, whereas fluorophenyl () introduces halogen bonding capabilities . Cyclopropylmethoxy () offers steric bulk and metabolic resistance compared to smaller alkoxy groups .
  • Chirality: The R-configuration in ’s compound highlights stereochemical influences on activity, suggesting that N-(cyanomethyl)-2-phenoxypropanamide’s efficacy may also depend on its stereoisomerism .

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